N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)17-8-5-15(6-9-17)18(26(3)4)14-23-21(27)22(28)24-16-7-10-19-20(13-16)30-12-11-29-19/h5-10,13,18H,11-12,14H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQPPDIICNNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, enzyme inhibitory effects, and potential medicinal properties.
Synthesis
The synthesis of the compound involves several key steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Formation of Acetamides : This intermediate is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in DMF (dimethylformamide) using lithium hydride as a base to produce the final compound and its derivatives .
Enzyme Inhibitory Activity
Research has shown that derivatives of this compound exhibit significant biological activity, particularly as enzyme inhibitors:
- α-Glucosidase Inhibition : Several synthesized compounds have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicate that many derivatives demonstrate moderate inhibitory activity. For instance, compounds 7i and 7k showed IC50 values of 86.31 μM and 81.12 μM respectively, compared to acarbose (IC50 = 37.38 μM), which serves as a reference standard .
- Acetylcholinesterase Inhibition : The compounds were also evaluated for their inhibitory effects on acetylcholinesterase (AChE). While most showed weak inhibition against AChE, the data suggest that the structural modifications significantly influence the biological activity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Sulfonamide Derivatives : A study focused on synthesizing new sulfonamide derivatives containing benzodioxane and acetamide moieties revealed their potential as α-glucosidase inhibitors. The in vitro results indicated substantial inhibitory effects against yeast α-glucosidase .
- In Silico Studies : Molecular docking studies were performed alongside in vitro tests to predict the binding affinity of these compounds to target enzymes. The results from these computational analyses corroborated the experimental findings, suggesting that structural features play a crucial role in enzyme interaction .
Data Table: Enzyme Inhibition Results
| Compound | α-Glucosidase IC50 (μM) | Acetylcholinesterase IC50 (μM) |
|---|---|---|
| Acarbose | 37.38 | - |
| Compound 7i | 86.31 | Weak |
| Compound 7k | 81.12 | Weak |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The compound is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2,3-dihydrobenzo[1,4]dioxin + Dimethylaminophenylacetyl chloride | Intermediate Compound |
| 2 | Reaction with ethylenediamine | This compound |
Biological Activities
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, the compound has been tested for its activity against key enzymes involved in metabolic disorders:
- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors of α-glucosidase are valuable in managing Type 2 Diabetes Mellitus (T2DM). Research indicates that derivatives of this compound exhibit significant inhibition against yeast α-glucosidase, making them potential candidates for antidiabetic therapies .
- Acetylcholinesterase Inhibition : Compounds with acetylcholinesterase inhibitory activity are investigated for their potential in treating Alzheimer's disease. Studies have shown that certain derivatives demonstrate moderate inhibitory effects against this enzyme, suggesting possible neuroprotective properties .
Table 2: Biological Activity Summary
| Activity Type | Target Enzyme | Inhibition Potency |
|---|---|---|
| Antidiabetic | α-glucosidase | Significant |
| Neuroprotective | Acetylcholinesterase | Moderate |
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:
- A study published in Brazilian Journal of Pharmaceutical Sciences explored the synthesis of sulfonamide derivatives containing the benzodioxane moiety and their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that most synthesized compounds exhibited substantial inhibitory activity against α-glucosidase and varying degrees against acetylcholinesterase .
- Another research article focused on molecular docking studies correlating with the enzyme inhibition data. The findings supported the hypothesis that structural modifications could enhance the efficacy of these compounds as enzyme inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s ethanediamide group distinguishes it from sulfonamide or acetamide derivatives, which may alter binding affinity and metabolic stability.
- Dimethylamino substituents in the target compound likely increase basicity compared to methoxy or halogenated analogs, affecting solubility and membrane permeability .
Physicochemical Properties
- Solubility: Dimethylamino groups in the target compound likely improve aqueous solubility relative to non-polar derivatives like 7a-l.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are reacted with sulfonyl chlorides or bromoacetamides in polar aprotic solvents (e.g., DMF) under basic conditions. LiH is often used as an activator for amide bond formation . Key conditions include pH control (e.g., pH 9–10 for sulfonamide formation), temperature (60–80°C), and inert atmospheres to prevent oxidation. Purification via column chromatography is critical to isolate the final product .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are key functional groups identified?
- ¹H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (singlets at δ 2.2–2.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and O–H/N–H bonds (~3200–3500 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- CHN Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers evaluate the inhibitory activity of this compound against α-glucosidase, and what methodological considerations are crucial for interpreting IC50 values?
- Protocol : Use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as the substrate. Measure enzyme activity inhibition at varying compound concentrations .
- Key Considerations :
- Include acarbose as a positive control (IC50 ~37 μM) .
- Account for solvent interference (e.g., DMSO ≤1% v/v).
- Validate results with triplicate measurements and statistical analysis (e.g., ANOVA).
Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzodioxin-containing ethanediamides in modulating biological targets?
- Substituent Variation : Modify dimethylamino groups, aromatic rings, or ethanediamide linkers to assess effects on potency .
- Enzyme Binding Assays : Compare IC50 values across analogs to identify critical functional groups .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
Q. How can experimental design methodologies optimize the synthesis of this compound to enhance yield and purity?
- Factorial Design : Vary factors like temperature, solvent ratio, and catalyst loading to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
- Purification Optimization : Screen solvents (ethyl acetate/hexane) for column chromatography to improve resolution .
Q. What in silico approaches are used to predict the interaction mechanisms between this compound and potential protein targets?
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger .
- ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
